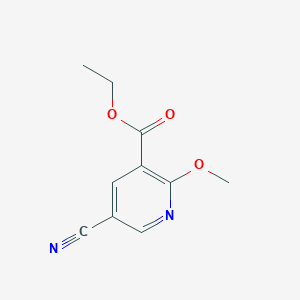
Ethyl 5-cyano-2-methoxynicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-cyano-2-methoxynicotinate is an organic compound belonging to the class of nicotinates It is characterized by the presence of a cyano group at the 5-position and a methoxy group at the 2-position on the nicotinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-2-methoxynicotinate typically involves the reaction of ethyl nicotinate with appropriate reagents to introduce the cyano and methoxy groups. One common method involves the cyanoacetylation of ethyl nicotinate using cyanoacetic acid or its derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-2-methoxynicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted nicotinates .
Scientific Research Applications
Ethyl 5-cyano-2-methoxynicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-2-methoxynicotinate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The methoxy group can influence the compound’s solubility and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: Similar in structure but lacks the nicotinate ring.
Methyl 6-methylnicotinate: Similar but with a methyl group instead of a cyano group.
Ethyl 6-amino-5-cyano-2-methyl-4-pyridin-4-yl-4H-pyran-3-carboxylate: Similar but with additional functional groups and a different ring structure
Uniqueness
Ethyl 5-cyano-2-methoxynicotinate is unique due to the specific positioning of the cyano and methoxy groups on the nicotinate ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
ethyl 5-cyano-2-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-3-15-10(13)8-4-7(5-11)6-12-9(8)14-2/h4,6H,3H2,1-2H3 |
InChI Key |
UUUIFYFHUMFAMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


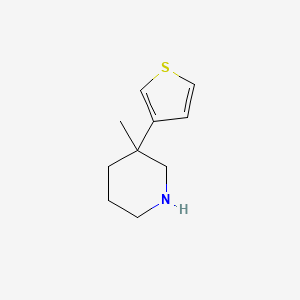
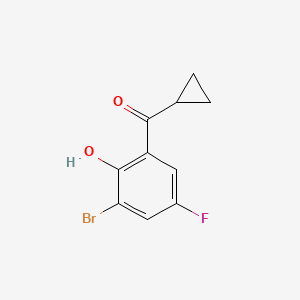
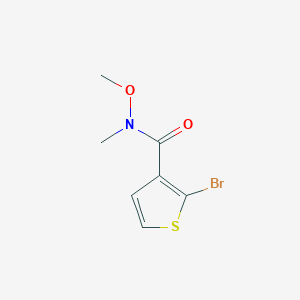
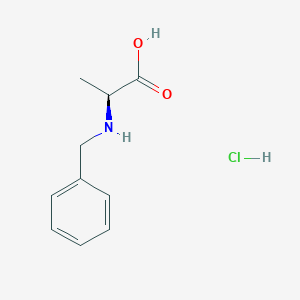
![8-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13065438.png)
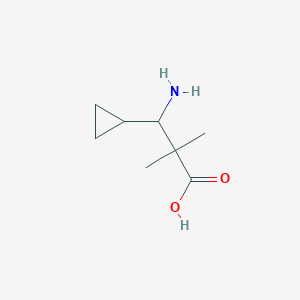


![5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065459.png)
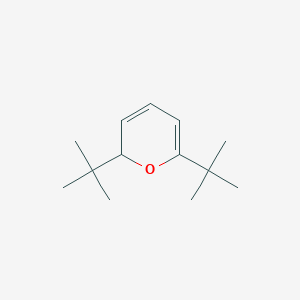
![(3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione](/img/structure/B13065465.png)
![2-Ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13065470.png)
![5,7-Diethyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13065485.png)
![4-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13065503.png)
